Cas no 1805058-40-5 (2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine)
2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine
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- Inchi: 1S/C6H4ClF2N3O2/c7-4-3(5(8)9)2(12(13)14)1-11-6(4)10/h1,5H,(H2,10,11)
- InChI Key: DQFMDLIICXRJKF-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NC=C(C=1C(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 222.996
- Monoisotopic Mass: 222.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 84.7
2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069915-1g |
2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine |
1805058-40-5 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine
Comprehensive Overview of 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805058-40-5)
2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805058-40-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative is characterized by its unique molecular structure, featuring an amino group, a chloro substituent, a difluoromethyl group, and a nitro group. Such structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates and crop protection agents.
The compound's CAS number 1805058-40-5 is often searched by researchers and industry professionals seeking high-purity standards for their experiments. Its molecular formula and weight are critical parameters for analytical chemists, while its solubility and stability under various conditions are of interest to formulation scientists. Recent trends in green chemistry have also sparked inquiries into sustainable synthesis routes for this compound, aligning with the global push for environmentally friendly manufacturing processes.
In the context of current research trends, 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine has been explored for its potential in medicinal chemistry. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amino) groups creates interesting electronic properties that can influence drug-receptor interactions. This has led to investigations into its use as a building block for kinase inhibitors, a hot topic in cancer research, as well as for antimicrobial agents, addressing the growing concern over antibiotic resistance.
The agrochemical sector has shown particular interest in this compound due to the difluoromethyl group, a structural motif known to enhance the biological activity of pesticides. With increasing global focus on food security and sustainable agriculture, researchers are examining its derivatives for potential use in next-generation crop protection solutions that are effective yet environmentally benign. This aligns with searches for "new generation pesticides" and "low-residue agrochemicals" that dominate current industry discussions.
From a synthetic chemistry perspective, the preparation of 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine presents interesting challenges that attract methodological research. Recent publications have focused on optimizing its synthesis through catalytic processes and regioselective functionalization, responding to the chemical community's demand for more efficient and selective synthetic routes. These developments are particularly relevant to researchers searching for "improved synthetic methods for nitropyridines" or "selective halogenation techniques."
The compound's physicochemical properties are frequently queried in scientific databases, reflecting the practical needs of researchers working with this material. Its melting point, spectroscopic characteristics (NMR, IR, MS), and chromatographic behavior are essential data points for quality control and identification purposes. Additionally, its stability under various pH conditions is a common research topic, especially for those investigating its potential in formulation development.
In the broader context of chemical innovation, 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine represents the growing importance of fluorinated compounds in modern chemistry. The strategic incorporation of fluorine atoms into organic molecules continues to be a major trend, as evidenced by the rising number of FDA-approved fluorinated drugs. This connection makes the compound relevant to searches about "fluorine in drug design" and "advantages of difluoromethyl groups," which are currently popular topics in medicinal chemistry circles.
Quality standards and analytical methods for this compound are another area of significant interest. With increasing regulatory requirements in both pharmaceutical and agrochemical sectors, researchers often search for validated HPLC methods, impurity profiling techniques, and reference standards for CAS No. 1805058-40-5. The development of robust analytical protocols ensures the compound's appropriate characterization and safe handling in research settings.
Looking toward future applications, the versatility of 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine as a synthetic intermediate suggests it will continue to play an important role in chemical research. Its potential use in material science, particularly in the development of specialty chemicals and functional materials, is an emerging area of exploration. This aligns with growing interest in "multifunctional heterocycles" and "smart materials" across scientific communities.
In conclusion, 2-Amino-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805058-40-5) stands as a compelling example of how structurally complex heterocyclic compounds can address diverse challenges in pharmaceuticals, agriculture, and beyond. Its continued study promises to yield valuable insights and applications that resonate with current scientific priorities and industrial needs.
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